Polar Surface Area Elevation Over the Non-Nitro Analog Enables Solubility and Recognition Tuning
The target compound displays a TPSA of 72.1 Ų, approximately 2.7-fold higher than the 26.3 Ų of methyl 1-(4-(trifluoromethyl)phenyl)cyclopropane-1-carboxylate, which lacks the ortho-nitro group [1]. This difference translates into substantially increased polarity and hydrogen-bonding potential, parameters that directly influence aqueous solubility and molecular recognition in biological matrices.
| Evidence Dimension | Topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | 72.1 Ų |
| Comparator Or Baseline | Methyl 1-(4-(trifluoromethyl)phenyl)cyclopropane-1-carboxylate (CAS 1889796-55-7): 26.3 Ų |
| Quantified Difference | +45.8 Ų (~2.7× higher) |
| Conditions | Computed property; XlogP/TPSA calculation model consistent across both entries (basechem/leyan). |
Why This Matters
Higher TPSA is a key determinant of passive membrane permeability and solubility; this 45.8 Ų gap places the target compound in a different absorption class, directly impacting the selection of building blocks for oral or CNS-excluded drug candidates.
- [1] Basechem. Cyclopropanecarboxylic acid, 1-[2-nitro-4-(trifluoromethyl)phenyl]-, methyl ester – TPSA 72.1. View Source
